molecular formula C18H22N4O5S B2823064 (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone CAS No. 2034488-49-6

(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone

Cat. No.: B2823064
CAS No.: 2034488-49-6
M. Wt: 406.46
InChI Key: NYJBYPIUWZUMLV-UHFFFAOYSA-N
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Description

The compound "(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone" is a structurally complex molecule featuring a 2,3-dihydrobenzo[b][1,4]dioxin core linked via a methanone group to a 1,4-diazepane ring. The diazepane moiety is further substituted at position 4 with a (1-methyl-1H-pyrazol-4-yl)sulfonyl group. Such compounds are often explored in drug development for their ability to modulate biological targets, particularly in neurological and inflammatory pathways .

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O5S/c1-20-12-14(11-19-20)28(24,25)22-8-4-7-21(9-10-22)18(23)17-13-26-15-5-2-3-6-16(15)27-17/h2-3,5-6,11-12,17H,4,7-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYJBYPIUWZUMLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone represents a unique chemical structure with potential biological significance. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a dihydrobenzo[b][1,4]dioxin moiety linked to a pyrazole and diazepane structure. The presence of these functional groups suggests multiple interaction capabilities with biological targets.

Structural FeatureDescription
Dihydrobenzo[b][1,4]dioxinAromatic compound with dioxin structure
PyrazoleFive-membered ring contributing to biological activity
DiazepaneSeven-membered ring enhancing molecular flexibility

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Dihydrobenzo[b][1,4]dioxin Core : This can be synthesized via cyclization of catechol derivatives.
  • Introduction of the Pyrazole Group : Achieved through nucleophilic substitution reactions.
  • Final Assembly : The diazepane ring is incorporated to complete the structure.

The compound's biological activity is largely attributed to its ability to interact with various molecular targets such as enzymes and receptors. The specific interactions may lead to modulation of biochemical pathways involved in inflammation and cancer progression.

Anticancer Activity

Research indicates that derivatives of compounds containing the dihydrobenzo[b][1,4]dioxin moiety exhibit significant anticancer properties. For instance, studies have shown that similar compounds inhibit enzymes associated with tumor growth and metastasis.

Anti-inflammatory Properties

Compounds similar to this one have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes and other inflammatory mediators. This suggests that the target compound may have therapeutic potential in treating inflammatory diseases.

Case Studies

Several studies have highlighted the biological activity of related compounds:

  • Study on Pyrazole Derivatives : A series of pyrazole derivatives demonstrated significant activity against cancer cell lines, supporting the potential efficacy of pyrazole-containing compounds in oncology .
  • Inflammatory Response Inhibition : Research has indicated that compounds with similar structural features can reduce nitric oxide production in response to lipopolysaccharides (LPS), showcasing their anti-inflammatory potential .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
N-(2-hydroxyphenyl)-pyrazoleHydroxyphenyl groupAnti-inflammatory
Benzodioxane derivativesSimilar dioxane structureHepatoprotective
5-Amino-N-aryl-pyrazoleSubstituted aryl groupAnticancer

Comparison with Similar Compounds

(S)-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone

  • Core Structure: Shares the dihydrobenzo-dioxin-methanone framework.
  • Key Difference : Replaces the 1,4-diazepane ring with a six-membered piperazine ring.
  • Molecular Weight : ~247 g/mol (estimated from C₁₃H₁₅N₂O₃).

Coumarin-3-yl Benzo[b][1,4]diazepin Derivatives

  • Core Structure : Incorporates a benzo-diazepin ring fused to a coumarin moiety.
  • Key Difference: Replaces the methanone linker with a coumarin-tetrazolyl system.
  • Impact : The coumarin group introduces fluorescence properties, enabling applications in bioimaging, while the tetrazole ring may enhance metal-binding capabilities .
  • Molecular Weight : ~375 g/mol (estimated from C₂₀H₁₇N₅O₃).

Analogues with Sulfonyl-Pyrazole Substituents

2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-Phenylethanone

  • Core Structure : Triazole-thioether with sulfonylphenyl and fluorophenyl groups.
  • Key Difference : Uses a triazole ring instead of diazepane and lacks the dihydrobenzo-dioxin core.
  • Impact : The sulfonyl group enhances solubility, while fluorophenyl substituents improve metabolic resistance .
  • Molecular Weight : ~497 g/mol (C₂₈H₂₀F₂N₄O₃S).

2-[[5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-Methylpiperidin-1-yl)ethanone

  • Core Structure : Combines dihydrobenzo-dioxin with oxadiazole and sulfanyl groups.
  • Key Difference : Substitutes diazepane with a 4-methylpiperidine ring.
  • Impact : The oxadiazole-sulfanyl motif may confer antioxidant or antimicrobial activity, as seen in related heterocycles .
  • Molecular Weight : ~416 g/mol (C₁₈H₂₀N₄O₄S).

Comparative Analysis

Table 1. Structural and Functional Comparison

Compound Core Structure Heterocyclic Ring Key Substituents Molecular Weight (g/mol) Reference
Target Compound Dihydrobenzo-dioxin-methanone 1,4-Diazepane (1-Methylpyrazol-4-yl)sulfonyl ~488 (estimated)
(S)-Piperazine Analog Dihydrobenzo-dioxin-methanone Piperazine None ~247
Coumarin-Diazepin Derivative Coumarin-benzo-diazepin Benzo-diazepin Coumarin-3-yl, tetrazolyl ~375
Triazole-Sulfonylphenyl Compound Triazole-thioether Triazole Phenylsulfonyl, fluorophenyl ~497
Oxadiazole-Sulfanyl Compound Dihydrobenzo-dioxin-oxadiazole Oxadiazole 4-Methylpiperidine, sulfanyl ~416

Key Findings:

Sulfonyl-Pyrazole Group: This substituent enhances polarity and may improve solubility compared to non-sulfonylated analogs (e.g., ’s pyrazole-methanol derivatives) .

Q & A

Q. What are the critical parameters for optimizing the multi-step synthesis of this compound?

  • Methodological Answer: Synthesis optimization requires careful adjustment of:
  • Reaction Conditions: Temperature control (e.g., 0–5°C for exothermic steps) and solvent selection (e.g., DMF for polar intermediates) to enhance yield and purity .
  • Catalysts/Reagents: Use of sodium hydride for deprotonation or glacial acetic acid as a catalyst in nucleophilic substitutions .
  • Purification: Column chromatography or recrystallization (ethanol/water) to isolate high-purity intermediates (>95%) .

Table 1: Key Synthesis Parameters

StepReagents/CatalystsSolventTemperatureYield Optimization Strategy
1Sodium hydrideDMF0–5°CSlow reagent addition
2Glacial acetic acidEthanolReflux10-hour reflux for completion

Q. Which spectroscopic techniques are essential for structural characterization?

  • Methodological Answer:
  • NMR Spectroscopy: Confirms connectivity of the diazepane ring and sulfonyl group via 1H^1H- and 13C^{13}C-NMR chemical shifts .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula accuracy (e.g., ±2 ppm mass error) .
  • HPLC: Ensures >95% purity post-synthesis .

Q. How do the sulfonyl and diazepane moieties influence chemical reactivity?

  • Methodological Answer:
  • Sulfonyl Group: Acts as an electron-withdrawing group, enhancing electrophilic substitution reactivity at adjacent positions .
  • Diazepane Ring: Facilitates hydrogen bonding with biological targets via nitrogen atoms, influencing solubility and bioavailability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the sulfonyl-diazepane moiety’s role in biological activity?

  • Methodological Answer:
  • Analog Synthesis: Prepare derivatives with modified sulfonyl substituents (e.g., alkyl vs. aryl) or diazepane ring substitutions .
  • Biological Assays: Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or enzyme-linked immunosorbent assays (ELISA) .
  • Data Correlation: Use regression analysis to link structural variations (e.g., logP, steric bulk) to activity trends .

Q. What computational strategies resolve contradictions between predicted and experimental biological activity data?

  • Methodological Answer:
  • Molecular Dynamics (MD) Simulations: Validate docking poses by simulating ligand-protein interactions over 100+ ns trajectories .
  • Free Energy Perturbation (FEP): Quantify binding affinity differences between analogs to refine QSAR models .
  • Experimental Validation: Re-test outliers under standardized conditions (e.g., pH 7.4, 37°C) to confirm reproducibility .

Q. What methodologies assess the environmental fate and ecological risks of this compound?

  • Methodological Answer:
  • Degradation Studies: Hydrolytic stability tests (pH 3–9 buffers, 25–50°C) to predict persistence in aquatic systems .
  • Ecotoxicology Assays: Use Daphnia magna or algae growth inhibition tests to estimate LC50/EC50 values .
  • Computational Modeling: EPI Suite or TEST software to predict biodegradation half-lives and bioaccumulation potential .

Q. How can synthetic challenges (e.g., low yields in coupling steps) be systematically addressed?

  • Methodological Answer:
  • Reaction Monitoring: Use LC-MS to identify intermediates and byproducts in real-time .
  • Catalyst Screening: Test palladium-based catalysts (e.g., Pd(OAc)2_2) for Suzuki-Miyaura couplings to improve efficiency .
  • DoE (Design of Experiments): Apply factorial design to optimize variables (e.g., temperature, stoichiometry) simultaneously .

Key Considerations for Experimental Design

  • Control Groups: Include solvent-only controls in biological assays to rule out nonspecific effects .
  • Replication: Use ≥3 independent synthesis batches and biological replicates to ensure statistical robustness .
  • Data Documentation: Maintain detailed reaction logs (e.g., TLC Rf values, NMR spectra) for reproducibility .

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